

spectroscopic comparison of N-(tert-butyl)-2-nitrobenzamide with its amino derivative

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Compound of Interest

Compound Name: *N*-(tert-butyl)-2-nitrobenzamide

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A Spectroscopic Showdown: N-(tert-butyl)-2-nitrobenzamide vs. its Amino Derivative

A detailed spectroscopic comparison of **N-(tert-butyl)-2-nitrobenzamide** and its amino counterpart, *N*-(tert-butyl)-2-aminobenzamide, reveals significant electronic and vibrational changes upon the reduction of the nitro group. This guide provides a comprehensive analysis of their ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectral data, supported by detailed experimental protocols for synthesis and analysis.

The transformation of a nitro group to an amino group is a fundamental reaction in organic synthesis, often leading to profound changes in the physicochemical properties of a molecule. This is clearly illustrated in the spectroscopic profiles of **N-(tert-butyl)-2-nitrobenzamide** and *N*-(tert-butyl)-2-aminobenzamide. The introduction of the electron-donating amino group in place of the electron-withdrawing nitro group alters the electronic environment of the aromatic ring and the adjacent amide functionality, resulting in distinct shifts in nuclear magnetic resonance (NMR) signals, changes in vibrational frequencies in infrared (IR) spectroscopy, and a notable shift in the ultraviolet-visible (UV-Vis) absorption maxima.

Comparative Spectroscopic Data

The key spectroscopic data for **N-(tert-butyl)-2-nitrobenzamide** and *N*-(tert-butyl)-2-aminobenzamide are summarized in the tables below, providing a clear, quantitative comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
N-(tert-butyl)-2-nitrobenzamide	7.70	d	2H	Aromatic-H
	7.50	m	3H	
	5.92	br s	1H	
	1.45	s	9H	
N-(tert-butyl)-2-aminobenzamide	7.41-7.45	m	3H	Aromatic-H
	7.23	t	1H	
	6.68-6.70	m	2H	
	5.43	br s	2H	
	2.33	s	1H	
	1.46	s	9H	
			C(CH ₃) ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ, ppm)
N-(tert-butyl)-2-nitrobenzamide	165.8, 147.5, 133.0, 130.8, 129.5, 124.2, 52.0, 28.7
N-(tert-butyl)-2-aminobenzamide	167.6, 148.9, 132.7, 129.6, 127.3, 117.5, 116.4, 51.5, 28.8

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{NO}_2)$
N-(tert-butyl)-2-nitrobenzamide	3323	1635	1527 (asymmetric), 1348 (symmetric)
N-(tert-butyl)-2-aminobenzamide	3464, 3361	1636	-

Table 4: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
N-(tert-butyl)-2-nitrobenzamide	~250-270	-	-
N-(tert-butyl)-2-aminobenzamide	~230, ~290	-	Ethanol

Experimental Protocols

Synthesis of N-(tert-butyl)-2-aminobenzamide

N-(tert-butyl)-2-aminobenzamide can be synthesized from **N-(tert-butyl)-2-nitrobenzamide** via catalytic reduction. A common method involves the use of iron powder in the presence of an acid.

Materials:

- **N-(tert-butyl)-2-nitrobenzamide**
- Iron powder
- Ammonium chloride
- Ethanol
- Water

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, a mixture of **N-(tert-butyl)-2-nitrobenzamide** (1.0 eq) and iron powder (5.0 eq) in a 1:1 mixture of ethanol and water is prepared.
- A catalytic amount of ammonium chloride is added to the mixture.
- The reaction mixture is heated to reflux and stirred vigorously for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.
- The filtrate is concentrated under reduced pressure to remove ethanol.
- The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. For ^1H NMR, a solution of approximately 10-20 mg of the compound in 0.6 mL of CDCl_3 was used. For ^{13}C NMR, a more concentrated solution of about 50-100 mg in 0.6 mL of CDCl_3 was prepared.

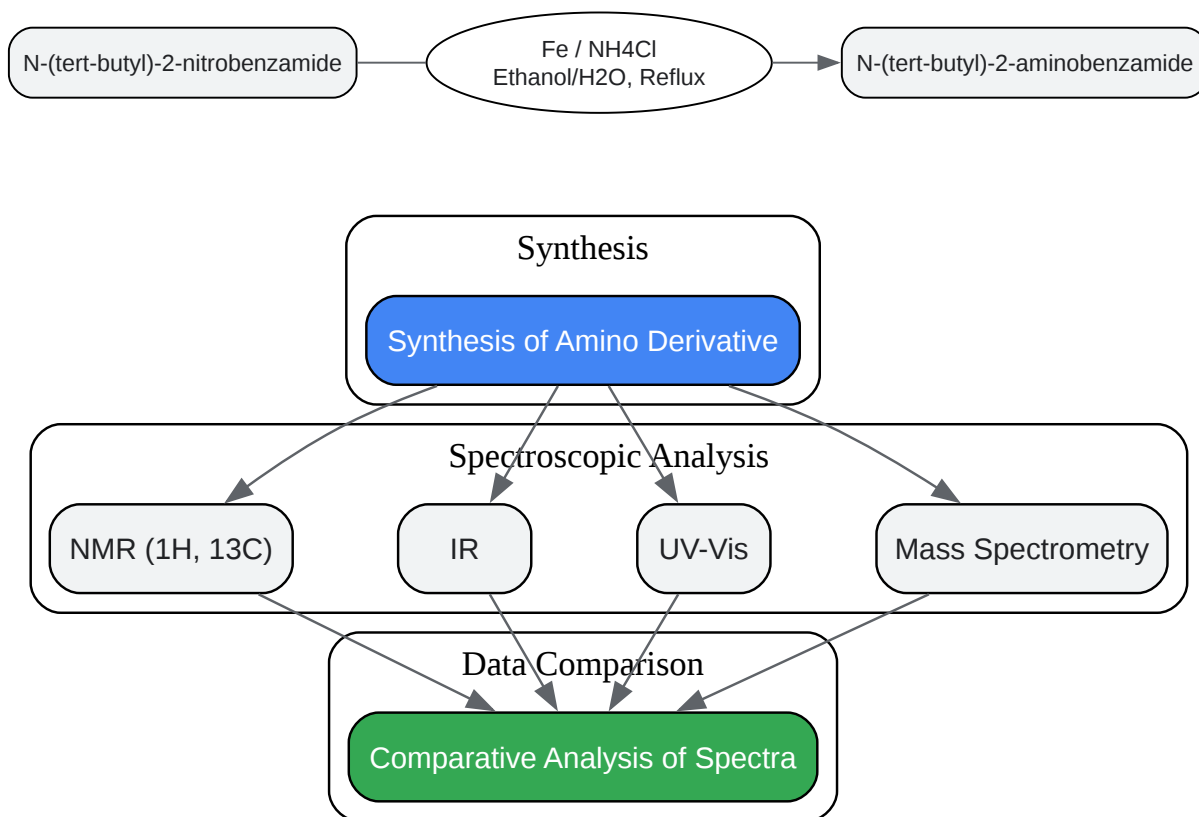
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound (1-2 mg) was ground with approximately 100 mg of dry KBr powder, and the mixture was pressed into a thin, transparent disk.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in a suitable solvent, such as ethanol, at a concentration of approximately 10^{-5} M. The absorbance was measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Visualizing the Transformation and Analysis

The chemical transformation and the general workflow for spectroscopic analysis are illustrated in the following diagrams.



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